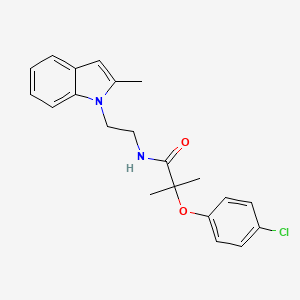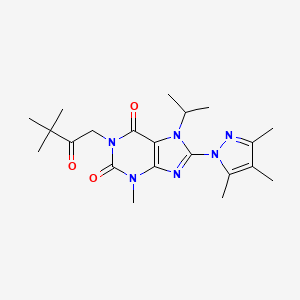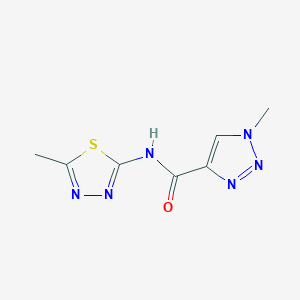
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTIC is a triazole derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. In
Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
Antimicrobial and Antiviral Properties : Compounds containing the 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some derivatives exhibit moderate to good antimicrobial activity against a range of pathogens, including bacteria and fungi. Specifically, these compounds have been tested against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating their potential as antimicrobial agents (Rashdan et al., 2021). Furthermore, derivatives have been identified for their antiviral activity against COVID-19 main protease through in silico virtual screening, indicating their potential application in treating viral infections (Rashdan et al., 2021).
Anticancer Activity : Some thiadiazole and triazole derivatives have been synthesized and evaluated for their anticancer activities. A study demonstrated that certain compounds show promising anticancer properties in vitro against various cancer cell lines, including HepG-2 (Hepatocellular carcinoma cell line), suggesting their potential as anticancer agents (Gomha et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds incorporating the 1,3,4-thiadiazole and 1,2,3-triazole moieties involves various chemical reactions, including cyclization and condensation processes. These synthetic pathways allow for the creation of a wide range of derivatives with potential biological activities. The characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed information about their chemical structures (Hovsepyan et al., 2019).
Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of hybrid molecules containing thiadiazole and triazole moieties. This method offers advantages in terms of reaction speed and efficiency. The biological activities of the synthesized compounds, including antimicrobial, antilipase, and antiurease activities, have been investigated, highlighting the versatility of these compounds in various biological applications (Başoğlu et al., 2013).
Propriétés
IUPAC Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c1-4-9-11-7(15-4)8-6(14)5-3-13(2)12-10-5/h3H,1-2H3,(H,8,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLCGRCGOZSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

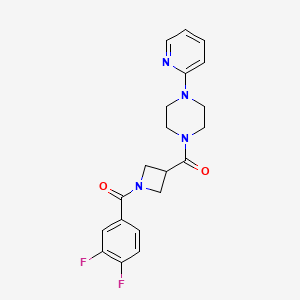
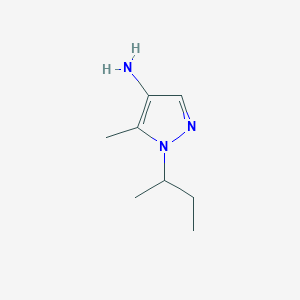

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)
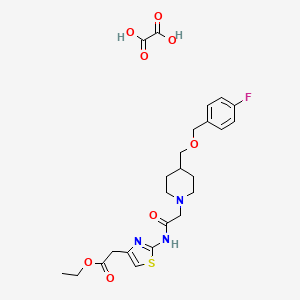
![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
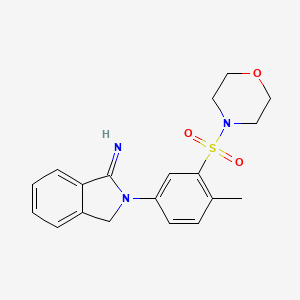
![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)
![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)
